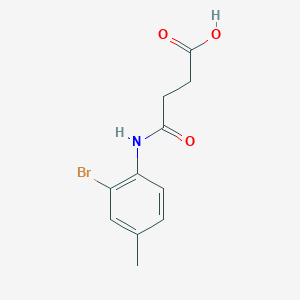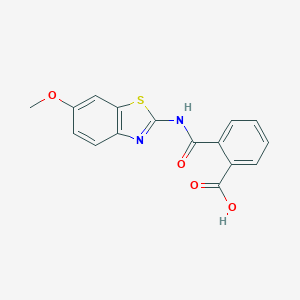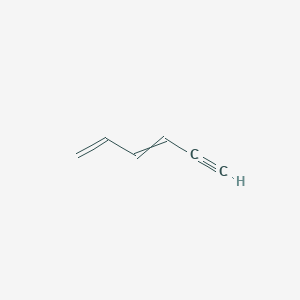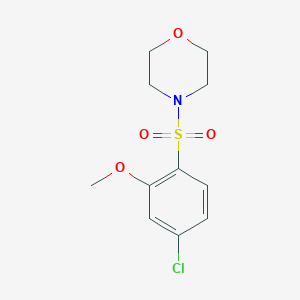
5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylurea compounds and has been found to exhibit potent inhibitory activity against a variety of enzymes and receptors in the body.
作用機序
The mechanism of action of 5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether is complex and involves the inhibition of multiple targets in the body. It has been found to inhibit the enzyme 11β-HSD1, which is involved in the conversion of inactive cortisone to active cortisol. Inhibition of this enzyme has been shown to reduce the levels of cortisol in the body, which may be beneficial in the treatment of diabetes and other metabolic disorders. 5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether has also been found to inhibit the receptor tyrosine kinase c-Met, which is involved in cell proliferation, migration, and survival. Inhibition of this receptor has been implicated in the treatment of cancer. Finally, 5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether has been found to inhibit the PKC isoform PKCθ, which is involved in the activation of T cells. Inhibition of this enzyme has been implicated in the treatment of autoimmune disorders.
生化学的および生理学的効果
5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether has been found to exhibit potent inhibitory activity against its targets in vitro and in vivo. Inhibition of the enzyme 11β-HSD1 has been shown to reduce the levels of cortisol in the body, which may be beneficial in the treatment of diabetes and other metabolic disorders. Inhibition of the receptor tyrosine kinase c-Met has been shown to reduce cell proliferation, migration, and survival, which may be beneficial in the treatment of cancer. Finally, inhibition of the PKC isoform PKCθ has been shown to reduce T cell activation, which may be beneficial in the treatment of autoimmune disorders.
実験室実験の利点と制限
5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether has several advantages and limitations for lab experiments. One advantage is that it exhibits potent inhibitory activity against multiple targets in the body, which makes it a promising candidate for the treatment of several diseases. Another advantage is that it can be synthesized relatively easily using standard organic chemistry techniques. One limitation is that it has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well established. Another limitation is that it may exhibit off-target effects, which could limit its therapeutic potential in certain disease states.
将来の方向性
There are several future directions for the study of 5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to explore its potential therapeutic applications in other disease states, such as autoimmune disorders. Finally, future studies could focus on developing more potent and selective analogs of 5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether that exhibit improved pharmacokinetic properties and reduced off-target effects.
合成法
5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether can be synthesized by reacting 5-chloro-2-nitrobenzenesulfonamide with morpholine in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with methyl iodide to yield 5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether. The synthesis of this compound has been reported in several research articles and is considered to be a relatively straightforward process.
科学的研究の応用
5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether has been studied extensively for its potential therapeutic applications. It has been found to exhibit inhibitory activity against several enzymes and receptors, including the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the receptor tyrosine kinase c-Met, and the protein kinase C (PKC) isoform PKCθ. Inhibition of these targets has been implicated in the treatment of several diseases, including diabetes, cancer, and autoimmune disorders.
特性
製品名 |
5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether |
|---|---|
分子式 |
C11H14ClNO4S |
分子量 |
291.75 g/mol |
IUPAC名 |
4-(4-chloro-2-methoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C11H14ClNO4S/c1-16-10-8-9(12)2-3-11(10)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3 |
InChIキー |
BEDGOTJPBWPGDK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCOCC2 |
正規SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




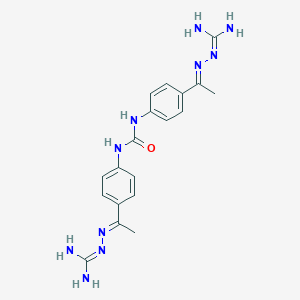




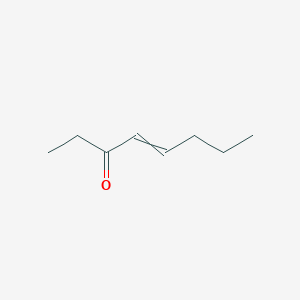
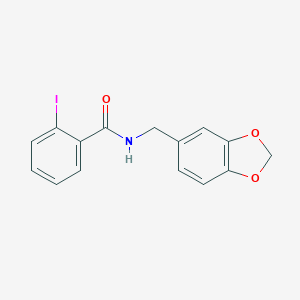

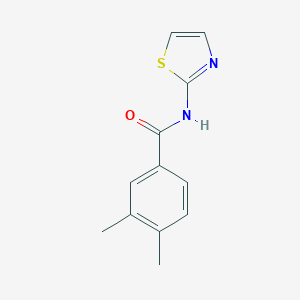
![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
